4-Chloro-7-methylquinolin-2-ol
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Overview
Description
4-Chloro-7-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a chlorine atom at the fourth position and a methyl group at the seventh position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-7-methylquinolin-2(1H)-one may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Scientific Research Applications
4-Chloro-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the methyl group at the seventh position.
7-Methylquinoline: Lacks the chlorine atom at the fourth position.
4-Chloro-2-quinolinone: Similar structure but without the methyl group.
Uniqueness
4-Chloro-7-methylquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(11)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
URRGQBQQQXSBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
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